![molecular formula C6H10O B2737042 1-((1R,2R)-2-methylcyclopropyl)ethanone CAS No. 35563-54-3](/img/structure/B2737042.png)
1-((1R,2R)-2-methylcyclopropyl)ethanone
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Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography or NMR spectroscopy are often used for this purpose .Chemical Reactions Analysis
This would involve studying the compound’s reactivity: what types of chemical reactions it undergoes, what products are formed, and under what conditions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility in various solvents, and specific rotation .Scientific Research Applications
Ligand for Metal Complexes
(1R,2R)-2-Methylcyclopropyl: ethanone serves as a versatile ligand in the formation of metal complexes. These complexes find applications in various fields, including catalysis and materials science. The chiral nature of the ligand allows for precise control over the stereochemistry of the resulting complexes, making it valuable for asymmetric catalysis .
Chiral Catalyst
As a chiral catalyst, 1-((1R,2R)-2-methylcyclopropyl)ethanone plays a crucial role in inducing specific reactions. Some notable reactions include:
- Hydrolysis of Epoxy Compounds : The ligand can catalyze the hydrolysis of epoxy groups, leading to functionalized products .
Synthesis of Chiral Tropocoronands
Chiral tropocoronands: , derived from 1-((1R,2R)-2-methylcyclopropyl)ethanone , exhibit potential utility in asymmetric catalysis. These compounds have unique structural features and can selectively bind metal ions, making them useful in host-guest chemistry and supramolecular studies .
Safety and Hazards
properties
IUPAC Name |
1-[(1R,2R)-2-methylcyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAGYCTZLEZON-INEUFUBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,2R)-2-methylcyclopropyl)ethanone |
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